
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyrrolidine ring. Its stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as pyrrolidine derivatives and hydroxyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or biocatalysis. These methods aim to increase yield and purity while reducing production costs and environmental impact. The choice of method depends on the intended application and required quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its stereochemistry.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.
Wirkmechanismus
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s multiple hydroxyl groups and chiral centers play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid: shares similarities with other hydroxylated pyrrolidine derivatives.
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid: is another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H13NO5 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2-[3,4-dihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C7H13NO5/c9-3-4-7(13)5(10)1-8(4)2-6(11)12/h4-5,7,9-10,13H,1-3H2,(H,11,12) |
InChI-Schlüssel |
IPKKJHUUSGPSLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(N1CC(=O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


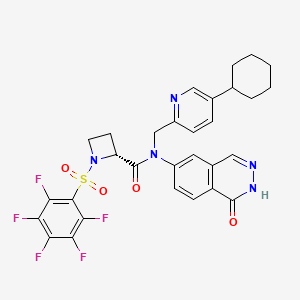
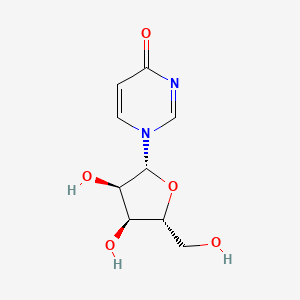
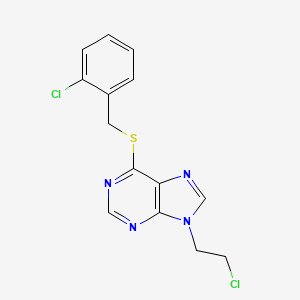





![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
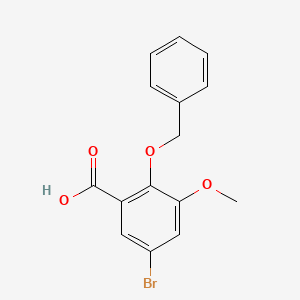
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)
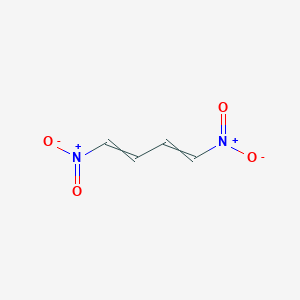
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)

